molecular formula C14H9I2NO3 B14401812 Anthranilic acid, N-benzoyl-3,5-diiodo- CAS No. 86166-39-4

Anthranilic acid, N-benzoyl-3,5-diiodo-

Cat. No.: B14401812
CAS No.: 86166-39-4
M. Wt: 493.03 g/mol
InChI Key: ZBYHDRJUYBZIBL-UHFFFAOYSA-N
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Description

Anthranilic acid, N-benzoyl-3,5-diiodo- is a derivative of anthranilic acid, which is an aromatic acid with the formula C₆H₄(NH₂)(CO₂H). This compound is characterized by the presence of benzoyl and diiodo groups at specific positions on the anthranilic acid structure. It is a white or yellow solid with a sweetish taste and is amphoteric, meaning it contains both acidic and basic functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anthranilic acid, N-benzoyl-3,5-diiodo- typically involves the iodination of anthranilic acid followed by benzoylation. The iodination process can be carried out using iodine and an oxidizing agent such as nitric acid. The benzoylation step involves the reaction of the iodinated anthranilic acid with benzoyl chloride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production methods for anthranilic acid derivatives often start with phthalic anhydride, which undergoes amination to form phthalamic acid. This intermediate is then decarbonylated via a Hofmann rearrangement induced by hypochlorite to yield anthranilic acid. The subsequent steps involve iodination and benzoylation as described above .

Chemical Reactions Analysis

Types of Reactions

Anthranilic acid, N-benzoyl-3,5-diiodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce less iodinated derivatives .

Scientific Research Applications

Anthranilic acid, N-benzoyl-3,5-diiodo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of anthranilic acid, N-benzoyl-3,5-diiodo- involves its interaction with specific molecular targets. The benzoyl and diiodo groups enhance its ability to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Anthranilic acid: The parent compound, which lacks the benzoyl and diiodo groups.

    3,5-Diiodoanthranilic acid: Similar structure but without the benzoyl group.

    N-Benzoylanthranilic acid: Similar structure but without the iodine atoms.

Uniqueness

Anthranilic acid, N-benzoyl-3,5-diiodo- is unique due to the presence of both benzoyl and diiodo groups, which confer distinct chemical and biological properties.

Properties

CAS No.

86166-39-4

Molecular Formula

C14H9I2NO3

Molecular Weight

493.03 g/mol

IUPAC Name

2-benzamido-3,5-diiodobenzoic acid

InChI

InChI=1S/C14H9I2NO3/c15-9-6-10(14(19)20)12(11(16)7-9)17-13(18)8-4-2-1-3-5-8/h1-7H,(H,17,18)(H,19,20)

InChI Key

ZBYHDRJUYBZIBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2I)I)C(=O)O

Origin of Product

United States

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